molecular formula C7H7Cl2Ti- B14449607 CID 78066637 CAS No. 75780-16-4

CID 78066637

Cat. No.: B14449607
CAS No.: 75780-16-4
M. Wt: 209.90 g/mol
InChI Key: RNPACXYLSRQYRQ-UHFFFAOYSA-L
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Description

CID 78066637 is a chemical compound cataloged in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities.

Properties

CAS No.

75780-16-4

Molecular Formula

C7H7Cl2Ti-

Molecular Weight

209.90 g/mol

InChI

InChI=1S/C7H7.2ClH.Ti/c1-7-5-3-2-4-6-7;;;/h2-6H,1H2;2*1H;/q-1;;;+2/p-2

InChI Key

RNPACXYLSRQYRQ-UHFFFAOYSA-L

Canonical SMILES

[CH2-]C1=CC=CC=C1.Cl[Ti]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78066637 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical structure is achieved. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: CID 78066637 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.

Scientific Research Applications

CID 78066637 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066637 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 78066637, we compare it with analogous compounds from the evidence, focusing on structural motifs, functional groups, and analytical methodologies.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound (CID) Molecular Formula Key Functional Groups Analytical Method Used Biological/Industrial Relevance
This compound Not specified* Unknown (hypothetical) GC-MS, Mass Spectrometry Requires further investigation
Betulin (CID 72326) C₃₀H₅₀O₂ Lupane triterpene scaffold 2D/3D structural overlays Antiviral, anti-inflammatory
Oscillatoxin D (CID 101283546) C₄₄H₆₇NO₈ Macrocyclic polyketide Chemical derivatization Cytotoxic marine natural product
3-O-Caffeoyl betulin (CID 10153267) C₃₉H₅₄O₆ Triterpene-caffeoyl conjugate MS/MS fragmentation Enhanced bioavailability

*Note: Molecular details for this compound are inferred from PubChem’s general framework, as explicit data is unavailable in the evidence.

Key Observations:

  • Structural Complexity : Betulin derivatives (e.g., CID 72326, CID 10153267) exhibit triterpene backbones modified with functional groups like hydroxyl or caffeoyl moieties, enhancing their pharmacological profiles . In contrast, oscillatoxin derivatives (e.g., CID 101283546) feature macrocyclic structures linked to marine toxin activity .
  • Analytical Techniques : this compound’s characterization likely employs GC-MS and mass spectral analysis, as demonstrated for other CIDs in metabolomic studies . Collision-induced dissociation (CID) in MS/MS is critical for elucidating fragmentation patterns, though this technique is distinct from the compound’s identifier .
  • Biological Relevance : While this compound’s applications remain uncharacterized in the evidence, structurally similar compounds like betulin derivatives are explored for drug development due to their low toxicity and broad bioactivity .

Methodological Insights from Comparative Studies

Mass Spectrometry and Fragmentation Patterns

  • Source-in CID: Used to differentiate isomers (e.g., ginsenosides in ), this technique could resolve structural ambiguities in this compound by analyzing its fragmentation pathways .
  • ETD vs. CID : While compares CID and electron-transfer dissociation (ETD) for protein ubiquitination, such methodologies are less relevant for small molecules but highlight the importance of selecting appropriate ionization techniques for accurate analysis.

Chromatographic Profiling

  • GC-MS and LC-ESI-MS : These methods are pivotal for quantifying this compound in complex mixtures, as seen in studies of plant-derived saponins and marine toxins . Retention times and ion chromatograms provide reproducibility benchmarks.

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